2-Bromo-4-(2,2-difluoroethoxy)aniline
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Overview
Description
2-Bromo-4-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 4-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 2-nitroaniline.
Bromination: The nitro group is then reduced to an amino group, followed by bromination at the 2-position to yield 2-bromoaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of more efficient catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-(2,2-difluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)aniline involves its interaction with various molecular targets. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but with an additional fluorine atom at the 6-position.
2-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Bromo-2-fluoroaniline: Similar structure but with a single fluorine atom and bromine at different positions
Uniqueness
2-Bromo-4-(2,2-difluoroethoxy)aniline is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-4-(2,2-difluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGPKIUKSNXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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